8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Overview
Description
8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is a natural flavonoid compound primarily found in certain plant species. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of demethylated products.
Scientific Research Applications
8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Biology: Investigated for its role in modulating enzyme activities and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: It inhibits cell proliferation by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Neuroprotective Activity: It exerts neuroprotective effects by modulating signaling pathways such as the ERK/CREB pathway and enhancing the expression of neurotrophic factors
Comparison with Similar Compounds
Tangeretin: Another polymethoxyflavone found in citrus peels, known for its anticancer and anti-inflammatory properties.
Nobiletin: Similar to tangeretin, it exhibits strong anticancer and neuroprotective effects.
5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: A hydroxylated derivative with enhanced biological activities
Uniqueness: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZSHWGQMLXLPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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